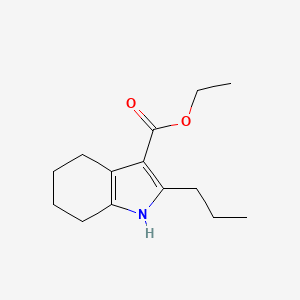
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Méthodes De Préparation
The synthesis of 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester involves several steps. One common method includes the reaction of 1H-indole-3-carbaldehyde with appropriate reagents to form the desired ester. The reaction conditions typically involve the use of catalysts and solvents to facilitate the formation of the ester bond .
Analyse Des Réactions Chimiques
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
This compound has been studied for its potential applications in various fields, including chemistry, biology, medicine, and industry. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been investigated for its potential as an antiviral, anti-inflammatory, and anticancer agent. In medicine, it is being explored for its potential therapeutic applications in treating various diseases. In industry, it is used in the production of pharmaceuticals and other chemical products .
Mécanisme D'action
The mechanism of action of 1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to specific receptors and modulating various signaling pathways. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
1H-Indole-3-carboxylic acid, 4,5,6,7-tetrahydro-2-propyl-, ethyl ester can be compared to other similar compounds, such as 1H-Indole-2-carboxylic acid derivatives. These compounds share a similar indole core structure but differ in their substituents and functional groups. The unique properties of this compound make it a valuable compound for various scientific research applications .
Propriétés
Numéro CAS |
647836-70-2 |
|---|---|
Formule moléculaire |
C14H21NO2 |
Poids moléculaire |
235.32 g/mol |
Nom IUPAC |
ethyl 2-propyl-4,5,6,7-tetrahydro-1H-indole-3-carboxylate |
InChI |
InChI=1S/C14H21NO2/c1-3-7-12-13(14(16)17-4-2)10-8-5-6-9-11(10)15-12/h15H,3-9H2,1-2H3 |
Clé InChI |
VHUGENYDRNRYNL-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=C(C2=C(N1)CCCC2)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Cyclohexen-1-one, 2-[(1S)-1-hydroxy-3-phenylpropyl]-](/img/structure/B12583494.png)
![5-[Ethyl(4-formylphenyl)amino]pentyl acetate](/img/structure/B12583502.png)
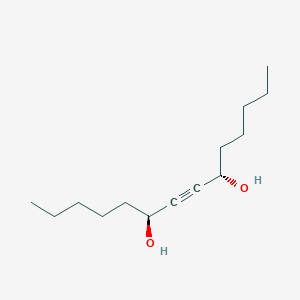

![4h-Pyrrolo[1,2-a]thieno[3,2-d]imidazole](/img/structure/B12583518.png)
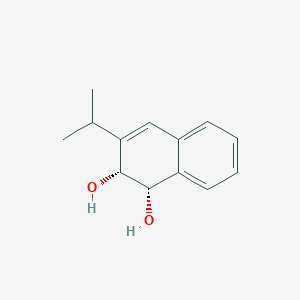

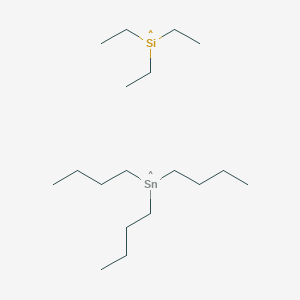
![8-Hydroxy-N-[2-(1H-imidazol-5-yl)ethyl]-4-oxo-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12583555.png)

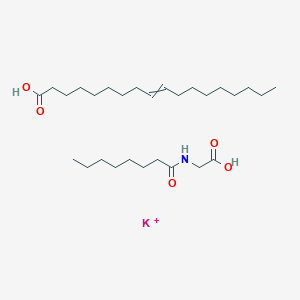
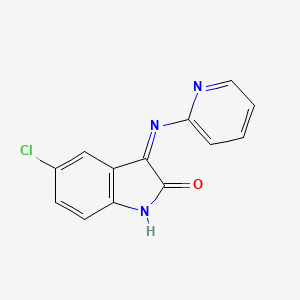
![2-[2-(2-Methoxyethoxy)ethoxy]ethyl undec-10-enoate](/img/structure/B12583576.png)
